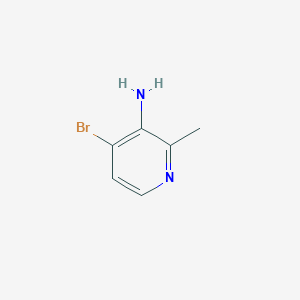

4-Bromo-2-methylpyridin-3-amine

Overview

Description

4-Bromo-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is used as a reagent in the synthesis of various chemical compounds .

Synthesis Analysis

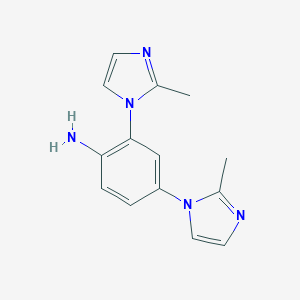

The synthesis of 4-Bromo-2-methylpyridin-3-amine can be achieved through a Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine (1) is reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids to produce novel pyridine derivatives .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methylpyridin-3-amine can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-methylpyridin-3-amine can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates formed chemically in solution .Scientific Research Applications

4-Bromo-2-methylpyridin-3-amine: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis Intermediary: 4-Bromo-2-methylpyridin-3-amine serves as a crucial raw material and intermediate in organic synthesis. It is utilized in constructing complex molecular structures due to its reactivity and ability to form various bonds with other organic molecules.

Agrochemical Research: This compound finds applications in the agrochemical field, where it is used to develop new pesticides and herbicides. Its bromine and amine groups are particularly useful for creating compounds that can interact with a wide range of biological targets.

Pharmaceutical Development: In pharmaceutical research, 4-Bromo-2-methylpyridin-3-amine is used to create novel drug candidates. Its structural properties make it a valuable scaffold for medicinal chemistry, aiding in the synthesis of molecules with potential therapeutic effects.

Dyestuff Field: The compound’s unique structure allows it to be used in the dyestuff industry, contributing to the synthesis of new dyes and pigments with specific properties for various applications.

Ligand Synthesis: It acts as a ligand in coordination chemistry, forming complexes with metals that can be used in catalysis or material science.

Suzuki Cross-Coupling Reactions: The compound is employed in Suzuki cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction that is widely used to form carbon-carbon bonds in organic chemistry.

Each application mentioned leverages the unique chemical structure of 4-Bromo-2-methylpyridin-3-amine, demonstrating its versatility and importance in scientific research across multiple fields .

Safety and Hazards

Future Directions

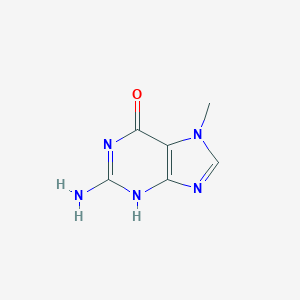

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known to be involved in suzuki cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure or function.

Biochemical Pathways

Given its use in proteomics research and involvement in Suzuki cross-coupling reactions , it may influence pathways related to protein synthesis or modification.

Result of Action

Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.

properties

IUPAC Name |

4-bromo-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORELOTUWTIKRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560030 | |

| Record name | 4-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylpyridin-3-amine | |

CAS RN |

126325-48-2 | |

| Record name | 4-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)